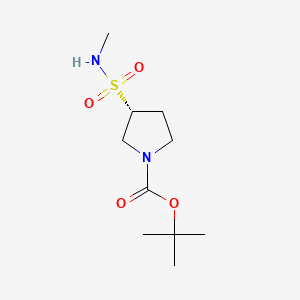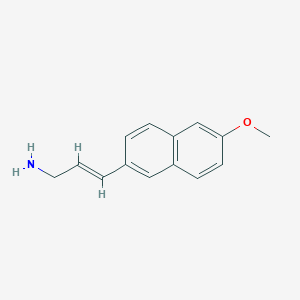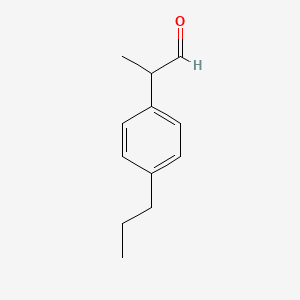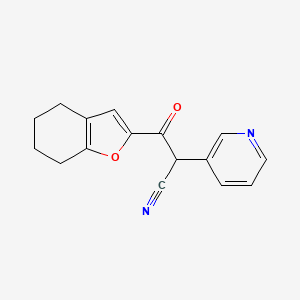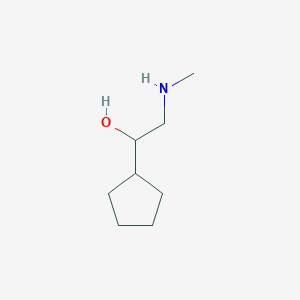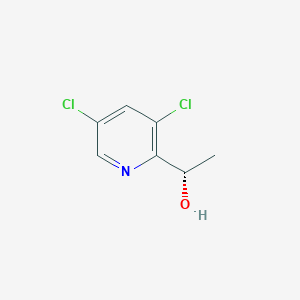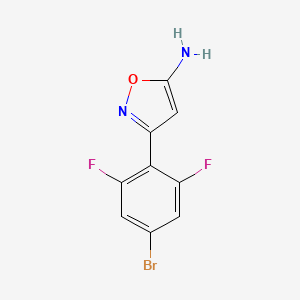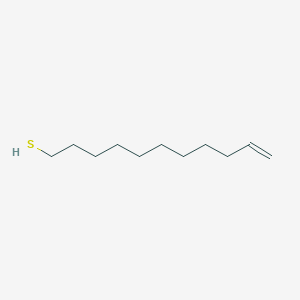
Undec-10-ene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undec-10-ene-1-thiol: is an organic compound with the molecular formula C11H22S. It is characterized by the presence of a thiol group (-SH) attached to the first carbon of an undecene chain, which has a double bond between the tenth and eleventh carbon atoms. This compound is known for its reactivity due to the presence of both the thiol and the alkene functional groups, making it a valuable intermediate in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Thiol-Michael Addition: One common method for synthesizing undec-10-ene-1-thiol involves the thiol-Michael addition reaction. This process typically uses a thiol and an α,ω-diene as starting materials.
Hydrosilylation: Another method involves the hydrosilylation of undec-10-ene with a silyl thiol, followed by deprotection to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale thiol-Michael addition reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions allows for efficient production at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Undec-10-ene-1-thiol can undergo oxidation reactions to form sulfonic acids or disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfonic acids, disulfides.
Reduction: Alkane thiols.
Substitution: Various substituted thiols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Undec-10-ene-1-thiol is used as a building block in the synthesis of polymers and other complex organic molecules. Its reactivity makes it suitable for click chemistry applications, particularly in thiol-ene reactions .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also employed in the synthesis of bioactive compounds .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with various therapeutic agents .
Industry: this compound is used in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with metals makes it valuable in surface modification applications .
Wirkmechanismus
The mechanism of action of undec-10-ene-1-thiol primarily involves its thiol group, which can form strong covalent bonds with various substrates. This reactivity is exploited in thiol-ene click chemistry, where the thiol group reacts with alkenes to form stable thioether linkages. The molecular targets and pathways involved depend on the specific application, such as surface modification or polymer synthesis .
Vergleich Mit ähnlichen Verbindungen
10-Undecene-1-thiol: Similar in structure but lacks the thiol group at the first carbon, making it less reactive in thiol-specific reactions.
Undec-10-enoic acid: Contains a carboxylic acid group instead of a thiol group, leading to different reactivity and applications.
Undec-10-en-1-ol: Contains a hydroxyl group, which makes it suitable for different types of chemical modifications compared to undec-10-ene-1-thiol.
Uniqueness: this compound is unique due to the presence of both a thiol and an alkene group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
178561-30-3 |
|---|---|
Molekularformel |
C11H22S |
Molekulargewicht |
186.36 g/mol |
IUPAC-Name |
undec-10-ene-1-thiol |
InChI |
InChI=1S/C11H22S/c1-2-3-4-5-6-7-8-9-10-11-12/h2,12H,1,3-11H2 |
InChI-Schlüssel |
SCHSUGYJBLKWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


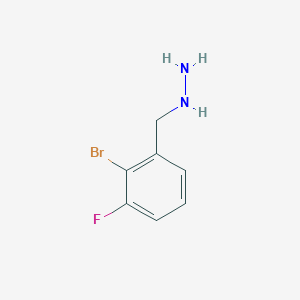
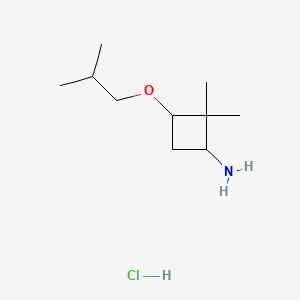
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
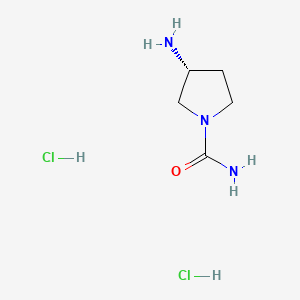
![N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
